molecular formula C23H25N3O5 B3309282 N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941930-72-9

N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B3309282
CAS No.: 941930-72-9
M. Wt: 423.5 g/mol
InChI Key: BAWWVRIMOQHUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using trimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Methylphenylmethyl Group: The final step involves the alkylation of the pyridazinone core with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acetamide positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide
  • **N-(4-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide
  • **N-(4-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]propionamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both the trimethoxyphenyl and methylphenylmethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-15-5-7-16(8-6-15)13-24-21(27)14-26-22(28)10-9-18(25-26)17-11-19(29-2)23(31-4)20(12-17)30-3/h5-12H,13-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWWVRIMOQHUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.